O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl methylphosphonothioate

Description

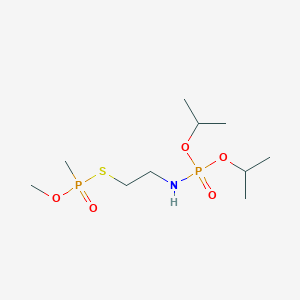

O-Methyl S-(O',O'-diisopropylphosphoramido)ethyl methylphosphonothioate is an organophosphorus compound characterized by a methylphosphonothioate backbone with an O-methyl group and an S-substituted ethyl chain bearing a diisopropylphosphoramido moiety. These compounds typically exhibit high toxicity due to their inhibition of acetylcholinesterase (AChE), leading to neurological and respiratory effects .

Properties

CAS No. |

21988-53-4 |

|---|---|

Molecular Formula |

C10H25NO5P2S |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

N-di(propan-2-yloxy)phosphoryl-2-[methoxy(methyl)phosphoryl]sulfanylethanamine |

InChI |

InChI=1S/C10H25NO5P2S/c1-9(2)15-18(13,16-10(3)4)11-7-8-19-17(6,12)14-5/h9-10H,7-8H2,1-6H3,(H,11,13) |

InChI Key |

OLLOFYSRHJNSFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(NCCSP(=O)(C)OC)OC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves several steps. One common synthetic route includes the reaction of diisopropylamine with ethyl methylphosphonothioate, followed by the introduction of a methyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonothioate derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramido group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramido and phosphonothioate derivatives.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs or as a biochemical tool in medical research.

Industry: It is utilized in the production of specialized chemicals and materials, including pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Methyl S-(O’,O’-diisopropylphosphoramido)ethyl methylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares the target compound with structurally related organophosphorus agents, focusing on substituents, molecular formulas, and key properties:

*Inferred from structural analogs. †Persistence inferred from phosphoramidate group stability compared to aminoethyl analogs .

Key Differences and Implications

The diisopropylphosphoramido moiety (vs. diethylamino in VR or diisopropylamino in VX) could enhance lipid solubility, increasing blood-brain barrier penetration and CNS toxicity .

Environmental Behavior: VX is highly persistent due to its stable phosphonothioate core and resistance to hydrolysis . The target compound’s phosphoramidate group may further hinder degradation, as phosphoramidates are less reactive toward nucleophilic attack compared to aminoethyl groups .

Detection and Synthesis: Fluorescent probes effective for VX and analogs (e.g., dipyrrinone oxime) could detect the target compound via similar mechanisms . Synthesis routes may parallel adenosine cyclic methylphosphonothioate methods, using benzotriazolyl intermediates for phosphonate-thioate coupling .

Research Findings on Analogous Compounds

- VX: Toxicity: Inhibits AChE at nanomolar concentrations, causing respiratory failure. Estimated human LD₅₀ is 3–10 µg/kg . Environmental Fate: Persists in soil and water due to low hydrolysis rates; degradation requires specialized microbial activity .

VR :

- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate: Shares a methylphosphonothiolate backbone with VX but differs in the O-alkyl group. No direct toxicity data are available, but structural similarity to VX implies high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.